molecular formula C23H28N2O3 B12218746 N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide

N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide

Cat. No.: B12218746
M. Wt: 380.5 g/mol
InChI Key: DHKWCTUHPRXWKA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide: is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structural features, which include a dioxepino ring fused to an isoquinoline core, and an acetamide group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the acetamide group to the dimethylphenyl moiety under specific reaction conditions, such as the use of appropriate catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)acetamide

InChI

InChI=1S/C23H28N2O3/c1-15-9-16(2)11-19(10-15)24-23(26)14-25-6-5-18-12-21-22(13-20(18)17(25)3)28-8-4-7-27-21/h9-13,17H,4-8,14H2,1-3H3,(H,24,26)

InChI Key

DHKWCTUHPRXWKA-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC3=C(C=C2CCN1CC(=O)NC4=CC(=CC(=C4)C)C)OCCCO3

Origin of Product

United States

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